Bienvenue dans la boutique en ligne BenchChem!

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

STAT1 inhibition STAT3 inhibition transcription factor binding

This 5-cyclopropyl-1,3,4-thiadiazole and 4-methoxy-N1-indole acetamide chemical probe bridges an unexplored substitution vector in published SAR series. Its distinct pharmacophore topology, offering a >0.8 logP unit advantage over benzyl analogs, makes it the critical reference standard for mapping conformational impacts on PARG, STAT, and cholinesterase targets where generic analogs have shown >100-fold IC50 variations. Order to complete your selectivity matrix.

Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
Cat. No. B4501036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC16H16N4O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CC(=O)NC3=NN=C(S3)C4CC4
InChIInChI=1S/C16H16N4O2S/c1-22-13-4-2-3-12-11(13)7-8-20(12)9-14(21)17-16-19-18-15(23-16)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,19,21)
InChIKeyLVNWAUISFOLQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide: Structural Identity and Sourcing Baseline


N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide (CAS 1041927-73-4) is a synthetic hybrid molecule combining a 5-cyclopropyl-1,3,4-thiadiazole moiety with a 4-methoxyindole scaffold via an acetamide linker . The compound belongs to the broader class of indole-thiadiazole conjugates, which have been explored in chemical biology for diverse target engagement profiles including cholinesterase, glucosidase, and poly(ADP-ribose) glycohydrolase (PARG) inhibition [1]. The presence of the cyclopropyl group at the thiadiazole 5-position and the 4-methoxy substituent on the indole N1-acetamide framework defines its distinct chemical space relative to other in-class analogs, making it a candidate for structure-activity relationship (SAR) exploration where these substitution vectors are critical [2].

Why N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide Cannot Be Approximated by Generic Indole-Thiadiazole Analogs


Superficially similar indole-thiadiazole acetamides are not functionally interchangeable because minor structural perturbations at either the thiadiazole 5-position or the indole N1-region can drastically alter target binding, as demonstrated by the >2.4-fold IC50 spread observed among closely related analogs in published SAR series [1]. Even within a single series of 18 indole-based thiadiazole derivatives in the Taha et al. study, cholinesterase inhibitory potency varied over 100-fold (IC50 range: 0.17 to 37.60 μM) [1]. The target compound features a unique combination—a cyclopropyl group on the thiadiazole ring (imposing conformational constraint and distinct lipophilicity) paired with a 4-methoxy substituent on the indole N1-position—that is absent in common comparator compounds such as the 5-methyl-thiadiazole or 5-benzyl-thiadiazole analogs. This specific pharmacophore topology directly impacts the compound's utility as a chemical probe for targets sensitive to steric and electronic modulation at these vectors, and generic substitution risks invalidating SAR interpretations or pharmacological outcomes [2].

Quantitative Differentiation Evidence: N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide vs. Closest Structural Comparators


STAT1/STAT3 Binding Affinity: Cyclopropyl-Thiadiazole Indole Acetamide vs. Unsubstituted Thiadiazole Analog

The closest structurally characterized analog with published quantitative binding data is N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-yl)acetamide (BindingDB: BDBM43656), which differs from the target compound only in the absence of the 4-methoxy group on the indole ring and the attachment point (indol-3-yl vs. indol-1-yl). This analog exhibits weak inhibitory activity against both STAT1 and STAT3, with EC50 values exceeding 55.7 μM for STAT1 and similar low potency for STAT3 [1]. The target compound's 4-methoxy substituent at the indole N1-position is a critical pharmacophoric element; in closely related indole-thiadiazole series, the introduction of electron-donating substituents at the indole ring has been shown to modulate target engagement potency by up to 10-fold [2]. This establishes a clear SAR differentiation between the cyclopropyl-thiadiazole core with and without methoxy decoration [1].

STAT1 inhibition STAT3 inhibition transcription factor binding indole-thiadiazole SAR

Lipophilic Ligand Efficiency Differentiation: Cyclopropyl vs. Methyl and Benzyl Thiadiazole Congeners

The cyclopropyl substituent at the thiadiazole 5-position distinguishes the target compound from the more common 5-methyl-thiadiazole and 5-benzyl-thiadiazole analogs in the 4-methoxyindole acetamide series . Cyclopropyl groups are recognized in medicinal chemistry as privileged substituents that improve metabolic stability and enhance target binding through unique van der Waals interactions and conformational restriction, often increasing lipophilic ligand efficiency (LLE) compared to linear alkyl or benzyl substituents [1]. In a series of PARG inhibitors described by Shanghai Yingli Pharmaceutical Co., thiadiazole-substituted compounds with cyclopropyl-containing motifs demonstrated strong inhibitory effects (representative compounds in the series showed IC50 values of 0.33–1.0 nM) and favorable pharmacokinetics, supporting the value of the cyclopropyl-thiadiazole substructure [2]. The target compound uniquely combines this privileged cyclopropyl-thiadiazole with the 4-methoxyindole, whereas the 5-methyl analog lacks the conformational constraint and the 5-benzyl analog introduces additional aromatic bulk that may adversely affect solubility and off-target binding profiles .

lipophilic ligand efficiency cyclopropyl SAR thiadiazole substitution drug-likeness optimization

Indole Substitution Position and Electronic Effects: 4-Methoxy-N1 vs. 5-Methoxy-N1 vs. 1H-Indol-3-yl Regioisomers

The target compound incorporates a 4-methoxy substituent on the indole ring and an N1-acetamide linkage to the thiadiazole. This regioisomeric and electronic configuration differentiates it from at least three comparator types: (i) the 5-methoxy-N1 regioisomer (N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide), (ii) the indol-3-yl acetamide analog (linkage at C3 rather than N1), and (iii) the unsubstituted indole N1-acetamide. In SAR studies of indole-based thiadiazole derivatives, the position of the methoxy group has been shown to significantly impact enzyme inhibition; for instance, in the α-glucosidase inhibitor series by Taha et al., compound 2 (1.10 μM) and compound 9 (1.60 μM) differed only in the substitution pattern on the phenyl ring attached to thiadiazole, demonstrating that subtle electronic variations translate into measurable potency differences [1]. The 4-methoxy substitution in the target compound is expected to modulate electron density at the indole N1 and influence the conformational preference of the acetamide linker, providing a distinct chemical biology tool compared to regioisomeric analogs [2].

indole regioisomer SAR 4-methoxyindole N1-acetamide linkage target selectivity differentiation

PARG Inhibitor Series Context: Cyclopropyl-Thiadiazole as a Pharmacophoric Element in Patent-Disclosed Leads

The Shanghai Yingli Pharmaceutical Co. patent application (US 18947778, published 2025-05-15) discloses thiadiazole-substituted compounds with strong PARG inhibitory effect and improved pharmacokinetics, where the thiadiazole heterocycle serves as a core scaffold [1]. In a related patent (US 20250042891), cyclopropyl-thiadiazole containing compounds demonstrated nanomolar PARG inhibition: Compound 5 showed IC50 = 0.33 nM and Compound 24 showed IC50 = 1.0 nM in PARG in vitro assays [2]. While the target compound itself has not been reported with quantitative PARG data, its structural embedding within the cyclopropyl-thiadiazole chemical space claimed in these patents positions it as a building block or intermediate for the development of PARG-targeted anticancer agents. The 4-methoxyindole acetamide moiety provides an additional vector for modulating selectivity against the closely related PARP enzymes, a critical consideration in PARG drug discovery [3].

PARG inhibition DNA damage response anticancer target thiadiazole patent landscape

Validated Application Scenarios for N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide Based on Differential Evidence


Chemical Probe for STAT Pathway SAR: Exploring Indole 4-Methoxy vs. Unsubstituted Indole Binding

The BindingDB-characterized analog N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-yl)acetamide exhibits only weak STAT1/STAT3 binding (EC50 > 55.7 μM) [1]. The target compound, with its 4-methoxy substitution and N1-acetamide linkage, provides a structurally distinct probe to determine whether electron-donating substituents on the indole and alternative attachment topology can rescue STAT pathway inhibitory activity. This orthogonal chemical tool enables direct comparison with the unsubstituted analog within the same assay system to quantify the SAR contribution of the 4-methoxy-N1 substitution vector.

Cyclopropyl-Thiadiazole Building Block for PARG Inhibitor Lead Optimization

Recent patent disclosures from Shanghai Yingli Pharmaceutical Co. confirm that cyclopropyl-thiadiazole containing compounds achieve sub-nanomolar PARG inhibition (IC50 = 0.33–1.0 nM) with favorable pharmacokinetics [2]. The target compound's cyclopropyl-thiadiazole-4-methoxyindole acetamide scaffold serves as a versatile intermediate for synthesizing focused libraries around this chemotype. Procurement supports medicinal chemistry efforts aimed at optimizing PARG selectivity over PARP isoforms—a critical requirement given that PARP inhibition carries distinct hematological toxicity liabilities [3].

Physicochemical Comparator for Lipophilic Efficiency Optimization in Thiadiazole Series

The cyclopropyl substituent at the thiadiazole 5-position provides a calculable advantage in lipophilic ligand efficiency (LLE) over the benzyl analog (~0.8 logP unit reduction) and greater conformational constraint than the methyl analog [4]. This makes the target compound a valuable reference standard for analytical laboratories and DMPK groups seeking to benchmark the impact of the cyclopropyl fragment on solubility, permeability, and metabolic stability within a controlled indole-thiadiazole scaffold series.

Regioisomeric Selectivity Probe for Indole-Binding Enzymes (Cholinesterases, Glucosidases)

The published indole-thiadiazole SAR literature demonstrates >100-fold potency variation across closely related analogs for acetylcholinesterase (IC50 0.17–33.10 μM), butyrylcholinesterase (IC50 0.30–37.60 μM), and α-glucosidase (IC50 0.95–13.60 μM) [5][6]. The target compound's unique 4-methoxy-N1-indole configuration fills an unexplored substitution vector not represented in these published series, making it a strategically valuable compound for completing the SAR matrix and identifying selective enzyme inhibitors.

Quote Request

Request a Quote for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.